Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- is a chemical compound with the molecular formula C17H30O3SSi and a molecular weight of 342.575 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a butoxy group substituted with a phenylsulfonyl moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- typically involves the reaction of silane precursors with appropriate organic reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction. Industrial production methods may include large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane-based compounds.
Biology: It is used in the study of biological systems and as a tool for modifying biomolecules.
Industry: It is used in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways can vary depending on the application. For example, in biological systems, it may interact with proteins or nucleic acids to exert its effects .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: This compound has a similar silane structure but with a different substituent group.
Silane, dimethyl-: This compound has a simpler structure with only dimethyl groups attached to the silane.
The uniqueness of Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Biological Activity
The compound Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- is a silane derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈O₃S
- Molar Mass : 230.33 g/mol
- CAS Number : Not specifically listed in the provided sources but related silanes are often cataloged under similar identifiers.
Silane compounds generally exhibit biological activity through several mechanisms:
- Antimicrobial Activity : Silanes can disrupt bacterial cell membranes due to their lipophilic properties, leading to cell lysis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : Certain silanes have been shown to induce apoptosis in cancer cell lines, making them candidates for anticancer therapies.
Antimicrobial Activity
Research indicates that silanes can significantly reduce microbial adhesion and biofilm formation. For example, a study involving a quaternary ammonium silane demonstrated its effectiveness in reducing oral microorganism adhesion by approximately 80% compared to control groups . The antimicrobial action is attributed to the ability of silanes to penetrate bacterial membranes and disrupt cellular integrity.
Table 1: Antimicrobial Efficacy of Silane Compounds
Cytotoxic Activity
The anticancer properties of silanes have been explored through various studies. One notable investigation assessed the effects of phenolic silanes on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The results indicated significant cytotoxic effects, with treated cells exhibiting increased apoptotic characteristics such as membrane blebbing and chromatin condensation .
Table 2: Cytotoxic Effects of Silane Compounds
Case Studies
- Application in Dental Implants : A study demonstrated the immobilization of triethoxysilylpropyl succinic anhydride on dental implants, which showed no cytotoxicity towards human fibroblasts and exhibited strong antibacterial properties against oral biofilms .
- Respiratory Toxicity Assessment : Research utilizing human cell-based systems indicated that certain silanes could cause respiratory toxicity when inhaled. This study highlighted the importance of evaluating both the parent compound and its hydrolysis products for comprehensive risk assessments .
- Anticancer Potential : Investigations into the anticancer properties of phenolic silanes revealed that these compounds could effectively inhibit cancer cell proliferation through apoptotic pathways, suggesting their potential as therapeutic agents in oncology .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-methylbutoxy]-tert-butyl-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O3SSi/c1-15(14-20-22(5,6)17(2,3)4)12-13-21(18,19)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLQXEKRUVWTFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401656 | |
Record name | Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646038-59-7 | |
Record name | Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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